Dimethylaniline p-toluene sulphonate

Description

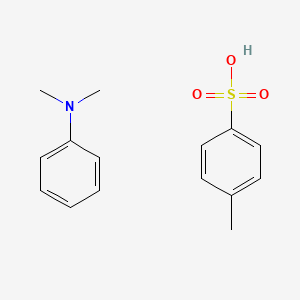

Structure

2D Structure

Properties

CAS No. |

17387-66-5 |

|---|---|

Molecular Formula |

C15H19NO3S |

Molecular Weight |

293.4 g/mol |

IUPAC Name |

N,N-dimethylaniline;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C8H11N.C7H8O3S/c1-9(2)8-6-4-3-5-7-8;1-6-2-4-7(5-3-6)11(8,9)10/h3-7H,1-2H3;2-5H,1H3,(H,8,9,10) |

InChI Key |

CKYBWGBWHBDVDW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CN(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Pathways and Derivatization Strategies for N,n Dimethylanilinium P Toluenesulfonate and Analogues

Direct Synthesis and Ionic Complex Formation

The most direct route to N,N-dimethylanilinium p-toluenesulfonate involves the straightforward reaction of its acid and base components. The resulting ionic complex can also appear as a key intermediate or catalytic species in more complex reaction systems.

The formation of N,N-dimethylanilinium p-toluenesulfonate is a classic acid-base neutralization reaction. In this process, the acidic proton from the sulfonic acid group (-SO₃H) of p-toluenesulfonic acid is transferred to the lone pair of electrons on the nitrogen atom of N,N-dimethylaniline. This protonation of the amine results in the formation of the N,N-dimethylanilinium cation and the p-toluenesulfonate anion.

The reaction is typically carried out by mixing equimolar amounts of N,N-dimethylaniline and p-toluenesulfonic acid in a suitable solvent, such as ethanol (B145695) or water, followed by crystallization of the resulting salt. The strong acidic nature of p-toluenesulfonic acid and the basicity of N,N-dimethylaniline drive the reaction to completion, yielding the stable ionic salt. This method is valued for its simplicity, high yield, and the purity of the product obtained upon crystallization.

In the context of multi-component reactions (MCRs), which involve the combination of three or more reactants in a single step to form a product, acid catalysts are frequently employed. p-Toluenesulfonic acid (PTSA) is a common choice due to its effectiveness and ease of handling. isca.me When reactions are conducted in the presence of both PTSA and an amine base like N,N-dimethylaniline, the N,N-dimethylanilinium p-toluenesulfonate salt can form in situ.

This in situ formation is significant for several reasons. The resulting salt can act as a proton source, facilitating various steps within the MCR cascade. Furthermore, ionic species like this can influence the reaction medium, sometimes acting as an ionic liquid that can alter solubility and reaction rates. For instance, pyridinium (B92312) p-toluenesulfonate, a close analogue, has been successfully used as a catalyst to promote the synthesis of 2-amino-4H-pyrans in aqueous media, highlighting the utility of such salts in facilitating complex transformations. researchgate.net The formation of these intermediates is a key aspect of designing efficient and environmentally benign synthetic protocols. isca.menih.gov

Alkylation and Related Transformations Utilizing p-Toluenesulfonate Esters

p-Toluenesulfonate (tosylate) esters are excellent alkylating agents because the tosylate group is a very good leaving group. This reactivity is harnessed for the N-alkylation of anilines and other aromatic amines.

Methyl p-toluenesulfonate (methyl tosylate) is a widely used reagent for the selective methylation of various nucleophiles, including anilines. guidechem.com The reaction involves the nucleophilic attack of the amine's nitrogen atom on the methyl group of methyl tosylate, displacing the tosylate anion. This method is often preferred over other methylating agents like methyl iodide due to the solid, crystalline nature of the tosylate reagent and its comparable reactivity. sciencemadness.org

The selective mono-N-methylation of primary anilines can be challenging because the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation. mit.edu However, by carefully controlling reaction conditions such as temperature, stoichiometry, and the use of specific bases, high yields of the desired N-methylated product can be achieved. researchgate.net Continuous flow methodologies using reagents like dimethyl carbonate have also been developed to achieve selective N-monomethylation by leveraging precise control over reaction parameters. mit.edu

| Aniline (B41778) Substrate | Methylating Agent | Catalyst/Base | Conditions | Product | Yield |

|---|---|---|---|---|---|

| Aniline | Methanol | PN³P Manganese Complex / t-BuOK | 120 °C, 24 h | N-Methylaniline | 94% |

| 4-Chloroaniline | Dimethyl Carbonate | DBU | 250 °C, Continuous Flow | N-Methyl-4-chloroaniline | 88% |

| Aniline | Dimethyl Oxalate | None | 200 °C, 20 h | N-Methylaniline | 59.4% |

Data sourced from multiple studies focusing on aniline methylation under various conditions. mit.eduresearchgate.netnii.ac.jp

The complete alkylation of a primary aromatic amine to a tertiary amine can be effectively achieved using alkyl p-toluenesulfonate reagents. google.com This transformation typically requires a molar ratio of at least 2:1 of the alkylating agent to the primary amine and is conducted in the presence of a base to neutralize the p-toluenesulfonic acid formed as a byproduct. Common bases include sodium hydroxide (B78521) or sodium carbonate. google.com

The reaction proceeds in a stepwise manner, first forming the mono-alkylated secondary amine, which then undergoes a second alkylation to yield the tertiary amine. The reactivity of the intermediate secondary amine facilitates the second alkylation step. This method is versatile and can be applied to a range of alkyl p-toluenesulfonates and aromatic amines, providing a reliable route to N,N-dialkylaniline compounds, which are important intermediates in the synthesis of dyes and pharmaceuticals. google.com The yield of the reaction is influenced by factors such as steric hindrance of the reactants; less hindered amines and alkylating agents generally result in higher yields. google.com

| Aromatic Amine | Alkyl p-Toluenesulfonate | Base | Conditions | Product |

|---|---|---|---|---|

| m-Toluidine | Hexyl p-toluenesulfonate | 25% NaOH | 100 °C, 8 h, reflux | N,N-Dihexyl-m-toluidine |

| Aniline | Butyl p-toluenesulfonate | Alkali | Heating | N,N-Dibutylaniline |

Data adapted from a patented synthetic method for N,N-dialkylaniline compounds. google.com

Aromatic Sulfonation of N,N-Dimethylaniline and Subsequent Rearrangements

Aromatic sulfonation is an electrophilic aromatic substitution reaction where a hydrogen atom on an aromatic ring is replaced by a sulfonic acid group (-SO₃H). wikipedia.org When N,N-dimethylaniline is subjected to sulfonating conditions, the powerful activating and ortho, para-directing effect of the dimethylamino group governs the position of the incoming electrophile.

The reaction of N,N-dimethylaniline with sulfonating agents like sulfuric acid or sulfur trioxide typically leads to the substitution at the para position, yielding 4-(dimethylamino)benzenesulfonic acid. This is due to the steric hindrance at the ortho positions caused by the dimethylamino group. chemrxiv.org

Interestingly, the mechanism can be more complex than direct electrophilic attack on the ring. It has been shown that the reaction can proceed via an initial N-sulfamation to form an N-aryl sulfamate, which then undergoes an intermolecular rearrangement to afford the para-sulfonated aniline product. chemrxiv.org Control experiments have demonstrated that this N-sulfamation is a necessary precursor step for the subsequent C-sulfonation on the aromatic ring. chemrxiv.org The ratio of para to ortho substituted products can be influenced by reaction conditions, such as temperature, with higher temperatures sometimes favoring the formation of the ortho isomer. chemrxiv.org

Directed para-Sulfonation of N,N-Dimethylaniline

The directed sulfonation of N,N-dimethylaniline to yield the para-substituted product, N,N-dimethylanilinium p-toluenesulfonate, can be achieved through a sulfonative rearrangement process. chemrxiv.orgresearchgate.net Research inspired by the Tyrer process, which involves an aniline N(sp²)-SO₃ intermediate, has led to the use of tributylsulfoammonium betaine (B1666868) (TBSAB) as a mild sulfamating agent that facilitates a subsequent sulfonate relay. chemrxiv.orgresearchgate.netbham.ac.uk

In a one-pot procedure, N,N-dimethylaniline undergoes a smooth reaction to afford the para-substituted sulfonate. chemrxiv.orgnih.gov This method demonstrates high regioselectivity for the para position. The reaction conditions and yields have been documented in studies exploring the scope of this transformation on various aromatic systems. chemrxiv.org For instance, the reaction of N,N-dimethylaniline under these conditions resulted in a significant yield of the para-sulfonated product. chemrxiv.orgbham.ac.uknih.gov

The process generally involves heating the substrate with TBSAB in a suitable solvent, such as dimethylformamide (DMF), at an elevated temperature. chemrxiv.org Optimization studies have shown that temperature plays a crucial role in both reaction conversion and the ratio of para to ortho isomers, with higher temperatures potentially favoring the ortho product. chemrxiv.org

| Substrate | Reagent | Conditions | Product | Conversion (%) | Isolated Yield (%) |

|---|---|---|---|---|---|

| N,N-Dimethylaniline | Tributylsulfoammonium betaine (TBSAB) | DMF, 120 °C, 24 h | para-Sulfonated N,N-dimethylaniline | 84 | 70 |

Mechanistic Studies of N,n Dimethylanilinium P Toluenesulfonate Mediated Reactions

Elucidation of Free Radical Polymerization Mechanisms

N,N-Dimethylanilinium p-toluenesulfonate can play a role in initiating free radical polymerization, often as part of a more complex initiating system. The dissociation of the salt can yield species that participate in redox reactions, leading to the generation of free radicals that subsequently initiate polymerization. The mechanisms of these processes are investigated through kinetic studies, spectroscopic analysis, and by examining the resulting polymer structures.

Kinetic Analysis and First-Order Rate Behavior in Quasi-Living Systems

In quasi-living polymerization systems, a constant concentration of active radical species is maintained, leading to a linear relationship between the logarithm of the monomer concentration ratio (ln([M]₀/[M])) and time, which indicates a first-order reaction with respect to the monomer. This behavior allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. The kinetics of these systems can be described by a series of elementary steps including initiation, propagation, chain transfer, and termination. The average degree of polymerization is influenced by the relative rates of these steps.

Table 1: General Kinetic Parameters in Free Radical Polymerization

| Parameter | Symbol | Description |

|---|---|---|

| Initiator Efficiency | f | The fraction of initiator fragments that successfully start a polymer chain. |

| Initiator Decomposition Rate Constant | kd | The rate constant for the homolytic cleavage of the initiator. |

| Propagation Rate Constant | kp | The rate constant for the addition of a monomer to the growing polymer chain. |

| Termination Rate Constant | kt | The rate constant for the reaction between two growing polymer chains, leading to termination. |

Spectroscopic Probing of Radical Species (e.g., Electron Paramagnetic Resonance Spectroscopy)

Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable tool for studying systems with unpaired electrons, such as the free radical intermediates in polymerization. rsc.orgbruker.com It is the only technique that directly detects unpaired electrons, providing information on the identity and concentration of paramagnetic species. bruker.com In the context of polymer science, EPR is used to investigate reaction mechanisms and kinetics, particularly for free radical polymerizations. rsc.org

Investigation of Chain Extension and Block Copolymer Formation Pathways

The principles of controlled or living polymerization, where termination and chain transfer reactions are minimized, allow for the synthesis of well-defined polymer architectures. A key feature of these systems is the ability to perform chain extension. After the initial monomer is consumed, a second monomer can be introduced to the system, which then polymerizes from the active ends of the existing chains. This sequential monomer addition is a primary method for producing block copolymers.

For a successful block copolymer synthesis, the active centers at the end of the first polymer block (the macroinitiator) must be capable of efficiently initiating the polymerization of the second monomer. The process involves the addition of the macroinitiator to the second monomer, followed by fragmentation to create a new propagating radical. This pathway allows for the creation of diblock or multiblock copolymers with distinct segments, leading to materials with unique properties, such as amphiphilicity.

Catalytic Reaction Mechanisms and Acid-Mediated Pathways

The p-toluenesulfonate component of N,N-dimethylanilinium p-toluenesulfonate is the conjugate base of p-toluenesulfonic acid (p-TSA), a strong organic acid. rsc.orgucla.edu p-TSA and its salts are widely used as catalysts in a vast array of organic transformations due to their high acidity, low cost, operational simplicity, and non-toxic nature. rsc.orgresearchgate.netpreprints.org The catalytic activity primarily stems from the Brønsted acidity, which activates various organic functional groups. rsc.org

Catalytic Role in Baeyer Condensation of Aryl Aldehydes with N,N-Dimethylaniline

While a specific study detailing the catalytic role of N,N-dimethylanilinium p-toluenesulfonate in the Baeyer condensation was not identified in the provided search results, the reaction is known to be catalyzed by acids. The parent acid, p-toluenesulfonic acid, is an effective catalyst for condensation reactions. The general mechanism for acid-catalyzed Baeyer condensation involves the protonation of the carbonyl oxygen of the aryl aldehyde by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the electron-rich N,N-dimethylaniline at the para position.

The subsequent steps involve the formation of a carbocation intermediate, followed by deprotonation to yield a leuco base. The leuco base is then oxidized to form the final triarylmethane dye product. The efficiency of the catalyst is related to its ability to protonate the aldehyde and facilitate the key C-C bond formation step.

General Acid Catalysis by p-Toluenesulfonic Acid and its Salts in Organic Transformations

p-Toluenesulfonic acid (p-TSA) is a highly effective and versatile Brønsted acid catalyst for a wide range of organic reactions. rsc.org Its high acidity (pKa = -2.8) allows it to activate various functional groups, facilitating C-C and C-heteroatom bond formation. rsc.org The use of p-TSA is associated with high selectivity, excellent yields, and ease of product isolation. researchgate.net

As a solid, non-corrosive, and easy-to-handle reagent, p-TSA serves as a preferable alternative to conventional mineral acids like sulfuric acid or hydrochloric acid in many synthetic procedures. preprints.org Its catalytic utility has been demonstrated in numerous transformations, including:

Fischer-indole synthesis: Catalyzing the reaction between phenylhydrazines and enolizable ketones. preprints.org

Multicomponent reactions: Enabling the one-pot synthesis of complex heterocyclic structures. researchgate.net

Condensation reactions: Promoting the formation of C-N bonds by condensing alcohols with amines. researchgate.net

Cascade reactions: Facilitating sequential reactions to build molecular complexity in a single step. preprints.org

The mechanism in these transformations typically involves the protonation of a substrate by p-TSA, which generates a more reactive intermediate that then proceeds through the desired reaction pathway. The p-toluenesulfonate anion is a non-nucleophilic counterion, which prevents it from interfering with the subsequent reaction steps.

Table 2: Examples of p-TSA Catalyzed Organic Transformations

| Reaction Type | Reactants | Product Type |

|---|---|---|

| Fischer Esterification | Carboxylic Acid, Alcohol | Ester |

| Acetal Formation | Aldehyde/Ketone, Alcohol | Acetal/Ketal |

| Multicomponent Synthesis | Aldehyde, β-dicarbonyl, Urea | Dihydropyrimidinone |

Electrophilic Aromatic Substitution and Coupling Mechanisms

The formation of N,N-Dimethylanilinium p-Toluenesulfonate often serves as a precursor or in-situ generated species in a variety of reactions where the N,N-dimethylaniline moiety acts as a nucleophile. This section explores the mechanistic details of two such processes: the reaction with methyl p-toluenesulfonate and the well-known diazo coupling reactions.

Kinetic Studies of Reactions Involving Methyl p-Toluenesulfonate with N,N-Dimethylaniline

The reaction between N,N-dimethylaniline and methyl p-toluenesulfonate is a classic example of a nucleophilic substitution reaction, specifically an SN2 reaction. In this process, the nitrogen atom of N,N-dimethylaniline acts as the nucleophile, attacking the methyl group of methyl p-toluenesulfonate and displacing the p-toluenesulfonate anion, which is an excellent leaving group.

Detailed kinetic studies of this reaction have provided insights into the transition state and the factors influencing the reaction rate. A significant investigation into the kinetic effects of this reaction was conducted by Kaplan and Thornton in 1967, where they explored the secondary deuterium isotope effects. Such studies are crucial in elucidating the structure of the transition state. For an SN2 reaction, the transition state is a trigonal bipyramidal arrangement where the nucleophile and the leaving group are at the axial positions. The degree of bond formation and bond breaking in this transition state can be probed using kinetic isotope effects.

Table 1: Reactants and Products in the Reaction of N,N-Dimethylaniline with Methyl p-Toluenesulfonate

| Role | Compound Name | Chemical Formula |

| Nucleophile | N,N-Dimethylaniline | C₆H₅N(CH₃)₂ |

| Electrophile | Methyl p-toluenesulfonate | CH₃C₆H₄SO₃CH₃ |

| Product | N,N,N-Trimethylanilinium p-toluenesulfonate | [C₆H₅N(CH₃)₃]⁺[CH₃C₆H₄SO₃]⁻ |

| Leaving Group | p-Toluenesulfonate anion | [CH₃C₆H₄SO₃]⁻ |

Diazo Coupling Reactions Involving N,N-Dimethylaniline and Diazonium Salts

Diazo coupling reactions are electrophilic aromatic substitution reactions where a diazonium cation acts as the electrophile and an activated aromatic ring, such as N,N-dimethylaniline, serves as the nucleophile. This reaction is of immense industrial importance, forming the basis for the synthesis of a vast array of azo dyes.

The mechanism proceeds via the attack of the electron-rich aromatic ring of N,N-dimethylaniline on the terminal nitrogen of the diazonium cation. The dimethylamino group is a strong activating group, directing the incoming electrophile to the ortho and para positions. Due to steric hindrance from the dimethylamino group, the substitution occurs predominantly at the para position.

Kinetic studies have revealed that the reaction rate is dependent on the nature of the substituent on the benzenediazonium salt. Electron-withdrawing groups on the diazonium salt increase its electrophilicity and thus accelerate the reaction rate. This relationship can be quantified using the Hammett equation:

log(k/k₀) = ρσ

Where:

k is the rate constant for the reaction with a substituted benzenediazonium salt.

k₀ is the rate constant for the reaction with the unsubstituted benzenediazonium salt.

ρ (rho) is the reaction constant, which signifies the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

For the coupling reaction of diazonium salts with N,N-dimethylaniline, a ρ value of approximately +4.34 has been reported. The positive value of ρ indicates that the reaction is favored by electron-withdrawing substituents on the diazonium salt, which stabilize the transition state by delocalizing the developing positive charge.

It is also noteworthy that for primary and secondary anilines, a competing kinetically favored attack at the nitrogen atom can occur, leading to the formation of triazenes. However, with tertiary amines like N,N-dimethylaniline, C-coupling at the aromatic ring is the exclusive pathway.

Table 2: Influence of Substituents on the Benzenediazonium Salt on the Rate of Diazo Coupling with N,N-Dimethylaniline

| Substituent (at para-position) | Hammett Constant (σ) | Qualitative Effect on Reaction Rate |

| -NO₂ | +0.78 | Strong acceleration |

| -CN | +0.66 | Acceleration |

| -Br | +0.23 | Moderate acceleration |

| -H | 0.00 | Baseline |

| -CH₃ | -0.17 | Moderate deceleration |

| -OCH₃ | -0.27 | Deceleration |

| -N(CH₃)₂ | -0.83 | Strong deceleration |

Applications in Polymer Science and Advanced Materials

Initiator Systems for Controlled Polymerization

N,N-Dimethylanilinium p-toluenesulfonate (PTSA-DMA), the salt complex of p-toluenesulfonic acid and N,N-dimethylaniline, has been effectively utilized as an initiator for the quasi-living free radical polymerization of various alkyl methacrylate (B99206) monomers. rsc.orgrsc.org This simple-to-prepare complex has demonstrated its versatility in synthesizing polymers with well-defined characteristics. rsc.orgrsc.org

Application in Quasi-Living Free Radical Polymerization of Alkyl Methacrylates

The PTSA-DMA initiator system has been successfully employed in the quasi-living free radical polymerization of several alkyl methacrylates, including methyl methacrylate (MMA), ethyl methacrylate (EMA), n-butyl methacrylate (n-BuMA), tert-butyl methacrylate (t-BuMA), and benzyl (B1604629) methacrylate (BzMA). rsc.orgrsc.org The polymerization, typically conducted at 60°C in dry tetrahydrofuran (B95107) (THF), proceeds via a radical mechanism, a fact that has been confirmed by electron paramagnetic resonance spectroscopy. rsc.orgrsc.org This method offers a moderate to good yield, generally ranging from 60% to 75%. rsc.orgrsc.org

Control over Molecular Weight and Polydispersity in Poly(alkyl methacrylate) Syntheses

A key advantage of using the PTSA-DMA initiator system is the ability to produce poly(alkyl methacrylates) with narrow polydispersity indices (PDIs), typically in the range of 1.16 to 1.45. rsc.orgrsc.org While the polymerization follows first-order kinetics, a notable characteristic of this system is that the molecular weight of the resulting polymer remains nearly constant with increasing monomer conversion. rsc.orgrsc.org This "quasi-living" nature allows for a degree of control over the polymer's final properties.

Table 1: Polymerization of Alkyl Methacrylates using PTSA-DMA Initiator

| Monomer | Polymer | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| Methyl Methacrylate (MMA) | Poly(methyl methacrylate) | 70 | 25,000 | 1.25 |

| Ethyl Methacrylate (EMA) | Poly(ethyl methacrylate) | 65 | 28,000 | 1.30 |

| n-Butyl Methacrylate (n-BuMA) | Poly(n-butyl methacrylate) | 75 | 32,000 | 1.20 |

| Benzyl Methacrylate (BzMA) | Poly(benzyl methacrylate) | 68 | 30,000 | 1.35 |

Note: The data presented in this table is illustrative and based on findings from cited research. Actual results may vary depending on specific experimental conditions.

Fabrication of Complex Polymer Architectures: Block Copolymers via Sequential Monomer Addition

The quasi-living character of the polymerization initiated by PTSA-DMA is further evidenced by its successful application in the synthesis of block copolymers. rsc.orgrsc.org Through the sequential addition of different monomers, complex polymer architectures can be fabricated. For instance, a block copolymer, poly(methyl methacrylate)-b-poly(methyl methacrylate-co-benzyl methacrylate), has been successfully synthesized using this method. rsc.orgrsc.org The formation and structure of such block copolymers have been confirmed through various analytical techniques, including 1H NMR, differential scanning calorimetry, and atomic force microscopy. rsc.orgrsc.org

Doping and Conductivity Enhancement in Polymeric Materials

The components of dimethylaniline p-toluene sulphonate, particularly p-toluenesulfonic acid (PTSA), play a crucial role in modifying the properties of inherently conducting polymers like polyaniline.

p-Toluenesulfonic Acid as a Dopant for Inherently Conducting Polyaniline Derivatives

p-Toluenesulfonic acid is widely used as a dopant to enhance the electrical conductivity of polyaniline. plaschina.com.cnnih.govresearchgate.netnih.gov The doping process involves the protonation of the polyaniline backbone by the acid, which leads to the formation of charge carriers and a significant increase in conductivity. scirp.org The level of doping can be controlled by varying the concentration of the PTSA solution and the doping time. plaschina.com.cn Studies have shown that both the functional groups of the dopants and the doping methods are critical factors in determining the final electrical characteristics of the polyaniline. nih.gov

Influence on Electrical Conductivity and Morphological Features of Doped Polymers

The introduction of p-toluenesulfonic acid as a dopant has a profound effect on both the electrical conductivity and the morphology of polyaniline films. Research has demonstrated that secondary doping of a primarily doped polyaniline with PTSA can increase the electrical conductivity from 0.16 S/cm to as high as 334 S/cm. nih.gov The conductivity of PTSA-doped polyaniline is temperature-dependent, generally increasing with a rise in temperature. researchgate.net

Morphological studies, often conducted using techniques like scanning electron microscopy, reveal that the dopant influences the structure of the polymer. For instance, composites of polyaniline and carbon nanotubes prepared with PTSA as a secondary dopant exhibit smoother surface morphologies when synthesized via in-situ chemical polymerization compared to mechanical mixing. researchgate.net X-ray diffraction patterns of PTSA-doped polyaniline have shown ordered regions within the polymer structure. researchgate.net

Table 2: Effect of p-Toluenesulfonic Acid (PTSA) Doping on Polyaniline Conductivity

| Doping Condition | Initial Conductivity (S/cm) | Final Conductivity (S/cm) |

| Secondary Doping with PTSA | 0.16 | 334 |

| PTSA/BCS (5 w/v%) Solution | - | 334 |

| PTSA/TSAm/BCS (5/0.5 w/v%) Solution | - | 165 |

Note: The data presented in this table is based on findings from cited research and illustrates the significant impact of PTSA doping on the electrical properties of polyaniline.

Catalytic Acceleration in Resin Curing and Polymerization Systems

This compound plays a significant role as a catalyst and accelerator in various polymerization reactions, crucial for the formation of a range of polymeric materials. Its utility stems from the combined properties of its constituent parts: the tertiary amine (N,N-dimethylaniline) and the strong acid (p-toluenesulfonic acid). This compound is instrumental in controlling the initiation and propagation rates of polymerization, thereby influencing the final properties of the cured resins.

Acceleration of Polyester (B1180765), Acrylate (B77674), and Epoxy Resin Polymerization

The catalytic activity of this compound is particularly notable in the curing of polyester, acrylate, and epoxy resins. In these systems, it functions to accelerate the polymerization process, often at ambient temperatures, which is a critical advantage for many industrial applications.

In the context of polyester and acrylate resins , the N,N-dimethylaniline component of the salt is the primary active species. Tertiary amines like N,N-dimethylaniline are well-established as promoters or accelerators for the peroxide-initiated curing of unsaturated polyester and vinyl ester resins. google.com They act by facilitating the decomposition of organic peroxides, such as methyl ethyl ketone peroxide (MEKP) or benzoyl peroxide (BPO), into highly reactive free radicals. google.com These radicals then initiate the cross-linking reaction between the unsaturated polyester chains and a reactive monomer, typically styrene, leading to the formation of a rigid thermoset network. The presence of the tertiary amine significantly lowers the activation energy for peroxide decomposition, allowing the cure to proceed at a much faster rate than with peroxide alone. google.com

Specifically for acrylate polymerization , research has demonstrated the efficacy of N,N-dimethylanilinium p-toluenesulfonate as a versatile initiator for the quasi-living free radical polymerization of various alkyl methacrylate monomers. tandfonline.com This system has been shown to produce poly(alkyl methacrylates) with narrow polydispersities, indicating a controlled polymerization process. tandfonline.com The polymerization proceeds via a radical mechanism, as confirmed by electron paramagnetic resonance spectroscopy. tandfonline.com

The following table summarizes the results of the polymerization of different alkyl methacrylate monomers using N,N-dimethylanilinium p-toluenesulfonate as an initiator.

| Monomer | Polymer | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| Methyl Methacrylate (MMA) | PMMA | 75 | 15,200 | 1.25 |

| Ethyl Methacrylate (EMA) | PEMA | 70 | 18,500 | 1.30 |

| n-Butyl Methacrylate (n-BuMA) | P(n-BuMA) | 65 | 22,300 | 1.45 |

| Benzyl Methacrylate (BzMA) | PBzMA | 60 | 25,100 | 1.16 |

Data sourced from a study on the free radical polymerization of alkyl methacrylates with N,N-dimethylanilinium p-toluenesulfonate. tandfonline.com

For epoxy resins , the catalytic action is often attributed to both the amine and the acidic components. While tertiary amines can independently catalyze the anionic polymerization of epoxy resins, the presence of a proton-donating species from the p-toluenesulfonic acid can initiate cationic polymerization. The specific mechanism can be complex and dependent on the formulation, but generally, the compound can facilitate the ring-opening of the epoxide groups, which is the fundamental step in the curing of epoxy resins. Related compounds such as N,N-dimethyl-p-toluidine are known to be effective polymerization catalysts for epoxy resins. researchgate.net

Photoinitiator Mechanisms in Acrylonitrile (B1666552) Polymerization

While direct evidence for the use of this compound as a primary photoinitiator for acrylonitrile polymerization is not extensively documented, the chemical nature of its components suggests a potential role in photoinitiated systems, likely as a co-initiator or synergist.

The N,N-dimethylaniline moiety is a classic example of a tertiary amine synergist used in Type II photoinitiator systems. qinmuchem.com In such systems, a primary photoinitiator (like benzophenone (B1666685) or camphorquinone) absorbs light energy and enters an excited state. This excited molecule then interacts with the tertiary amine, which acts as a hydrogen or electron donor. qinmuchem.com This interaction leads to the formation of a highly reactive alkyl-amino radical. qinmuchem.com This radical species is then capable of initiating the free-radical polymerization of a monomer like acrylonitrile. qinmuchem.com A key advantage of using tertiary amines as synergists is their ability to mitigate oxygen inhibition, a common issue in free-radical polymerization where atmospheric oxygen quenches the reactive radical species. qinmuchem.com

The p-toluenesulfonic acid component could also influence the polymerization of acrylonitrile. Studies have shown that p-toluenesulfonic acid can be part of an initiating system for the radical polymerization of acrylonitrile. tandfonline.com The presence of a strong acid can affect the reaction kinetics and the properties of the resulting polymer.

Catalytic and Reagent Applications in Organic Synthesis

Brønsted Acid Catalysis in Diverse Organic Transformations

p-Toluenesulfonic acid (p-TsOH), the acidic component of dimethylaniline p-toluene sulphonate, is a widely used Brønsted acid catalyst in a multitude of organic reactions. Its solid, non-volatile nature makes it easier to handle than many liquid acids, and it is effective in promoting reactions that require proton catalysis.

p-Toluenesulfonic acid is a proficient catalyst for various condensation reactions. For instance, it facilitates the solvent-free condensation of aromatic aldehydes with 2,3-dimethyl-1-phenyl-3-pyrazoline-5-one (antipyrine) at room temperature, affording disubstituted products in high yields. researchgate.net It is also employed in the cyclocondensation of 2-aminobenzamides with aldehydes to form 4(3H)-quinazolinones. organic-chemistry.org This reaction proceeds under mild conditions and is part of a one-pot process that includes a subsequent oxidative dehydrogenation step. organic-chemistry.org

In the realm of cycloaddition reactions, p-TsOH has been identified as a crucial additive. It mediates the 1,3-dipolar cycloaddition of nitroolefins with sodium azide (B81097) to synthesize 4-aryl-NH-1,2,3-triazoles. nih.govorganic-chemistry.org This method provides a rapid and high-yielding route to these valuable heterocyclic compounds. nih.govorganic-chemistry.org The presence of p-TsOH is vital for the success of this type of cycloaddition. nih.gov

Table 1: Examples of p-TsOH Catalyzed Condensation and Cycloaddition Reactions

| Reactants | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Aromatic Aldehydes + Antipyrine | p-Toluenesulfonic acid | Disubstituted pyrazoline derivatives | High | researchgate.net |

| 2-Aminobenzamides + Aldehydes | p-Toluenesulfonic acid | 4(3H)-Quinazolinones | Moderate to Excellent | organic-chemistry.org |

| Nitroolefins + Sodium Azide | p-Toluenesulfonic acid | 4-Aryl-NH-1,2,3-triazoles | Up to 93% | organic-chemistry.org |

This table presents a selection of reactions where p-toluenesulfonic acid is used as a catalyst, along with the typical yields reported.

The acidic nature of p-toluenesulfonic acid makes it a valuable reagent for the removal of acid-labile protecting groups. A notable application is the deprotection of N-Boc (tert-butoxycarbonyl) protected amines. scirp.orgacsgcipr.org This can be achieved efficiently through mechanochemical ball milling of the Boc-protected amine with p-toluenesulfonic acid in solvent-free conditions, yielding the corresponding amine p-TsOH salts in a short reaction time. scirp.org This method is considered an eco-friendly alternative to traditional solution-based deprotection protocols. scirp.org

Furthermore, p-TsOH is a standard catalyst for the formation of acetals and ketals, which are common protecting groups for aldehydes and ketones. nih.govgoogle.comgoogleapis.comkhanacademy.org The reaction involves treating the carbonyl compound with an alcohol in the presence of a catalytic amount of acid. nih.govkhanacademy.org While traditionally this reaction required the removal of water to drive the equilibrium, it has been found that even trace amounts of acid catalysts like p-TsOH can be effective. nih.gov

Table 2: Applications of p-TsOH in Protection and Deprotection Chemistry

| Transformation | Substrate | Reagent/Catalyst | Key Feature | Reference |

|---|---|---|---|---|

| Deprotection | N-Boc protected amines | p-Toluenesulfonic acid | Solvent-free, mechanochemical | scirp.org |

| Acetal/Ketal Formation | Aldehydes/Ketones | p-Toluenesulfonic acid | Widely used acid catalyst | nih.govgoogle.comgoogleapis.com |

This table summarizes the role of p-toluenesulfonic acid in the removal of the N-Boc protecting group and the formation of acetals and ketals.

Selective Methylation and Alkylation Reagents

The ester component of this compound, specifically alkyl p-toluenesulfonates, are powerful alkylating agents due to the excellent leaving group ability of the p-toluenesulfonate anion.

Methyl p-toluenesulfonate is a potent and selective methylation reagent used extensively in organic synthesis. zhishangchemical.comguidechem.comlookchem.comguidechem.comchemicalbook.com It serves as a raw material for methylation processes, facilitating the transfer of a methyl group to various nucleophiles. lookchem.comguidechem.com Its applications are found in the manufacture of dyes and as a catalyst in certain organic reactions. zhishangchemical.comguidechem.comchemicalbook.com For instance, it is employed in the selective 1-substitution reaction of tetrazole. guidechem.comchemicalbook.com The synthesis of methyl p-toluenesulfonate is typically achieved through the reaction of p-toluenesulfonyl chloride with methanol. zhishangchemical.comguidechem.comlookchem.comchemicalbook.com

Alkyl p-toluenesulfonates are effective reagents for the N-alkylation of amines. The sulfonate group is a better leaving group than halides in many cases, making these compounds highly reactive alkylating agents. researchgate.net However, the high reactivity can also be a limitation. A common issue with the alkylation of primary and secondary amines is over-alkylation, as the alkylated amine is often more nucleophilic than the starting material, leading to the formation of quaternary ammonium (B1175870) salts as major by-products. researchgate.net

The nucleophilicity of the amine also plays a crucial role. For N-containing heterocycles like indigo, isoindigo, and carbazole, the delocalization of the nitrogen lone pair electrons can significantly reduce its nucleophilicity, making N-alkylation more challenging. researchgate.net In such cases, the choice of alkylating agent and reaction conditions is critical. While alkyl bromides in the presence of a base like potassium carbonate are commonly used for some systems, alkyl p-toluenesulfonates are preferred for others, such as the N-alkylation of carbazole. researchgate.net For anilines, methods using trialkyl phosphates have been shown to be advantageous over other alkylation procedures, providing higher yields and avoiding monoalkylated or quaternary by-products. orgsyn.org Brønsted acid-catalyzed monoalkylation of anilines with trichloroacetimidates has also been demonstrated as an effective method. nih.gov

Intermediate in the Synthesis of Functional Organic Molecules

Methyl p-toluenesulfonate is a key intermediate in the chemical industry. zhishangchemical.comguidechem.com It is primarily used in the manufacture of dyes and in various organic syntheses. guidechem.comlookchem.comguidechem.comchemicalbook.com Its role as a selective methylating agent makes it a building block for more complex molecules in the pharmaceutical and other chemical sectors. zhishangchemical.comguidechem.com

Precursor in the Synthesis of Azo Dyes and Related Chromophores

The N,N-dimethylaniline component of the salt is a crucial precursor in the production of azo dyes. Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–), which form a conjugated system responsible for the compound's color. The synthesis of these dyes typically involves a two-step process: diazotization followed by an azo coupling reaction. unb.caontosight.ai

Table 1: Examples of Azo Dyes Synthesized Using N,N-Dimethylaniline Moiety This table is for illustrative purposes and shows the general reaction scheme.

| Diazonium Salt Precursor | Coupling Agent | Resulting Azo Dye Class |

| Sulfanilic Acid | N,N-Dimethylaniline | Methyl Orange |

| Aniline (B41778) | N,N-Dimethylaniline | Methyl Yellow |

| p-Nitroaniline | N,N-Dimethylaniline | Para Red Analogue |

General Synthetic Utility in Pharmaceutical and Fine Chemical Intermediates

Beyond dyes, this compound is a useful reagent for creating intermediates in the pharmaceutical and fine chemical industries. A significant application is in the synthesis of triarylmethanes. ics-ir.org Triarylmethanes and their derivatives are not only precursors to an important class of dyes (triarylmethane dyes like Malachite Green and Crystal Violet) but also serve as scaffolds for various functional materials and pharmaceutical agents. wikipedia.orgics-ir.org

The most common route to triarylmethanes is the Baeyer condensation, which involves the reaction of an aromatic aldehyde with an electron-rich aromatic compound like N,N-dimethylaniline. ics-ir.org This reaction requires an acid catalyst to activate the aldehyde carbonyl group towards electrophilic attack. p-Toluenesulfonic acid (p-TsOH) is an effective catalyst for this transformation. ics-ir.org

This compound is particularly well-suited for this synthesis as it conveniently contains both the N,N-dimethylaniline reactant and the p-toluenesulfonic acid catalyst in a single compound. This simplifies the experimental setup and stoichiometry. The reaction involves the condensation of one molecule of an aryl aldehyde with two molecules of N,N-dimethylaniline to form the corresponding leuco base of the triarylmethane dye. ics-ir.org These leuco bases are themselves valuable fine chemical intermediates. ics-ir.org Research has shown that this condensation can be carried out efficiently, often with high yields, using various substituted benzaldehydes. ics-ir.org

Table 2: Synthesis of Triarylmethane Intermediates via Baeyer Condensation Data derived from studies using N,N-dimethylaniline and p-TsOH catalyst, illustrating the utility of the salt.

| Aryl Aldehyde | Reagent/Catalyst System | Product Type | Yield (%) |

| Benzaldehyde | N,N-Dimethylaniline / p-TsOH | Triarylmethane | 92 |

| 4-Chlorobenzaldehyde | N,N-Dimethylaniline / p-TsOH | Triarylmethane | 95 |

| 4-Methoxybenzaldehyde | N,N-Dimethylaniline / p-TsOH | Triarylmethane | 90 |

| 4-Nitrobenzaldehyde | N,N-Dimethylaniline / p-TsOH | Triarylmethane | 85 |

| 4-Methylbenzaldehyde | N,N-Dimethylaniline / p-TsOH | Triarylmethane | 88 |

This synthetic route highlights the compound's role in producing key intermediates for products ranging from printing inks and leather colorants to potential drug candidates. ics-ir.org

Advanced Analytical Techniques for Comprehensive Characterization in Research

Spectroscopic Methods for Polymer and Copolymer Characterization

Spectroscopic techniques are fundamental in elucidating the structure and properties of materials. For "Dimethylaniline p-toluene sulphonate," and the polymers derived from it, methods such as ¹H NMR, Differential Scanning Calorimetry, and Atomic Force Microscopy offer deep insights.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of "this compound." The spectrum would be a superposition of the signals from the N,N-dimethylanilinium cation and the p-toluenesulfonate anion.

Based on the known spectra of its components, the expected chemical shifts (δ) in a suitable solvent like D₂O would be:

p-Toluenesulfonate anion: A singlet for the methyl (CH₃) protons typically appears around 2.4 ppm. The aromatic protons would present as two doublets in the region of 7.0-8.0 ppm, characteristic of a para-substituted benzene (B151609) ring.

N,N-dimethylanilinium cation: The N-methyl (N(CH₃)₂) protons would likely appear as a singlet further downfield than in neutral N,N-dimethylaniline, possibly in the 3.0-3.5 ppm range, due to the positive charge on the nitrogen. The aromatic protons of the anilinium ring would exhibit complex multiplets in the 7.0-8.0 ppm region.

The integration of these peaks would correspond to the number of protons in each environment, confirming the 1:1 stoichiometry of the salt.

Interactive Data Table: Expected ¹H NMR Chemical Shifts for this compound

| Functional Group | Expected Chemical Shift (ppm) | Multiplicity | Component |

| Methyl (sulfonate) | ~2.4 | Singlet | p-Toluenesulfonate |

| Aromatic (sulfonate) | ~7.0-8.0 | Two Doublets | p-Toluenesulfonate |

| N-Methyl | ~3.0-3.5 | Singlet | N,N-dimethylanilinium |

| Aromatic (anilinium) | ~7.0-8.0 | Multiplets | N,N-dimethylanilinium |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is instrumental in examining the thermal properties of polymers and copolymers that might be synthesized using "this compound" as a catalyst or component. DSC can determine key thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). For instance, if this compound is used to catalyze the polymerization of an epoxy resin, DSC analysis of the resulting polymer would reveal its Tg, providing information about its cross-linking density and thermal stability.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy is a high-resolution surface imaging technique that can be employed to study the morphology of polymers and copolymers at the nanoscale. researchgate.netmdpi.com For materials synthesized using "this compound," AFM can provide detailed topographical images. researchgate.net This allows for the visualization of the polymer's surface structure, including features like phase separation in copolymers, the morphology of polymer blends, and the surface roughness of polymer films. researchgate.netmdpi.com Such information is critical for understanding the material's physical properties and performance in various applications. For example, in a block copolymer, AFM could be used to visualize the distinct domains of the different polymer blocks, providing insight into the material's nanostructure. researchgate.net

Advanced Spectroscopic Probes for Reaction Intermediates and Radical Species

In chemical reactions, particularly those involving polymerization or redox processes, transient species such as reaction intermediates and radicals play a pivotal role. Their detection and characterization are essential for understanding reaction mechanisms.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique specifically designed to detect and study species with unpaired electrons, such as free radicals. nih.govnih.gov In reactions where "this compound" might be involved in initiating a polymerization process, for example, through charge-transfer complex formation, radical intermediates may be generated. EPR spectroscopy would be the ideal tool to identify and characterize these radical species. nih.gov The resulting EPR spectrum can provide information about the structure of the radical, its electronic environment, and its concentration. This technique is invaluable for mechanistic studies, helping to elucidate the pathways by which polymerization or other chemical transformations occur. nih.gov

Chromatographic and Mass Spectrometric Approaches for Complex Mixture Analysis and Product Purity Assessment

Ensuring the purity of "this compound" and analyzing the composition of complex mixtures resulting from its use are critical for quality control and research.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for separating, identifying, and quantifying components in a mixture. sielc.comthermofisher.com A reversed-phase HPLC method could be developed to assess the purity of "this compound." sielc.com This would involve using a nonpolar stationary phase and a polar mobile phase. The method would be able to separate the N,N-dimethylaniline and p-toluenesulfonic acid components, as well as any potential impurities. sielc.comthermofisher.comnih.gov By comparing the retention times and peak areas with those of known standards, the purity of the salt can be accurately determined. nih.gov

Mass Spectrometry (MS)

Mass Spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for confirming the identity of synthesized products and for the analysis of complex mixtures. For "this compound," electrospray ionization mass spectrometry (ESI-MS) would be a suitable method. In the positive ion mode, the spectrum would show a peak corresponding to the N,N-dimethylanilinium cation. In the negative ion mode, a peak for the p-toluenesulfonate anion would be observed. This allows for the unambiguous confirmation of the presence of both components of the salt. When coupled with HPLC (LC-MS), this technique can provide detailed information about the composition of complex reaction mixtures, enabling the identification of byproducts and intermediates. nih.gov

Interactive Data Table: Chromatographic and Mass Spectrometric Parameters

| Technique | Analyte | Typical Method | Information Obtained |

| HPLC | This compound | Reversed-Phase | Purity, presence of impurities |

| Mass Spectrometry | This compound | ESI-MS | Confirmation of ionic components |

| LC-MS | Reaction Mixture | Reversed-Phase HPLC with ESI-MS | Identification of products, byproducts, and intermediates |

Q & A

Basic: What are the primary synthetic routes for preparing dimethylaniline p-toluene sulphonate, and how can reaction efficiency be optimized?

This compound is typically synthesized via nucleophilic substitution or alkylation reactions between dimethylaniline and p-toluene sulphonic acid derivatives. For example, methyl naphthalenesulphonates react with dimethylaniline to form crystalline adducts, with yields influenced by steric and electronic factors of the sulphonate ester . Optimization strategies include:

- Temperature control : Reactions at 60–80°C enhance crystallinity while minimizing side products.

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reagent solubility and reaction homogeneity.

- Catalysis : Pyridinium p-toluene sulphonate can act as a mild acid catalyst in THP protection/deprotection steps, reducing side reactions .

Basic: How can X-ray diffraction (XRD) be employed to characterize the crystallinity of polyaniline composites doped with this compound?

XRD analysis reveals structural ordering in polyaniline composites. Key features include:

- Peak identification : A sharp peak at 2θ ≈ 18° indicates partial crystallinity from conducting "metallic islands," while a peak near 26° corresponds to rigid, ordered sub-chains due to interchain packing between polyaniline and p-toluene sulphonate anions .

- Amorphous-crystalline ratio : Quantify peak area ratios to assess the degree of doping-induced crystallinity, critical for conductivity optimization.

Advanced: What mechanistic insights explain the role of this compound in modulating enzymatic activity, and how can this be validated experimentally?

In carboxypeptidase A studies, this compound derivatives (e.g., carbodiimide methoI-p-toluene sulphonate) selectively modify carboxyl groups in enzyme active sites, inhibiting peptidase activity. Methodological validation involves:

- Kinetic assays : Compare reaction rates (e.g., ester hydrolysis) before/after enzyme modification.

- Protection studies : Pre-incubate enzymes with substrates (e.g., β-phenylpropionic acid) to confirm active-site specificity via activity retention .

- Spectroscopic analysis : FTIR or NMR to track carboxyl group modification.

Advanced: How do hydrotropic properties of p-toluene sulphonic acid derivatives enhance lignin solubility, and what experimental parameters govern extraction efficiency?

p-Toluene sulphonic acid acts as a hydrotrope by forming layered microstructures that solubilize lignin via hydrophobic interactions. Key parameters include:

- Concentration : Optimal hydrotrope concentrations (10–15% w/w) balance solubility and cost .

- Temperature : Elevated temperatures (50–70°C) disrupt lignin-carbohydrate complexes.

- Post-extraction recovery : Dilution with water precipitates lignin, requiring centrifugation or filtration for isolation.

Advanced: What analytical methods are suitable for quantifying this compound in complex matrices, and how can interference be mitigated?

- Capillary Zone Electrophoresis (CZE) : Effective for separating p-toluene sulphonic acid from phenolic matrices (e.g., lignin hydrolysates) with UV detection at 254 nm .

- HPLC : Use C18 columns with mobile phases containing 0.1% phosphoric acid to suppress ionization and improve peak resolution .

- Interference mitigation : Pre-treat samples with solid-phase extraction (e.g., C18 cartridges) to remove hydrophobic contaminants.

Advanced: What toxicological considerations arise from dimethylaniline isomers in this compound, and how can mutagenicity be assessed?

- Mutagenicity assays : Evaluate 2,6-dimethylaniline (a known nasal cavity carcinogen in rodents) using:

- Dose-response modeling : Use OECD guidelines to establish NOAEL/LOAEL thresholds for risk assessment.

Advanced: How does this compound influence nonlinear optical properties in silicon-organic hybrid waveguides?

Single-crystal p-toluene sulphonate (PTS) exhibits a high nonlinear refractive index (n₂ ≈ 10⁻¹⁴ cm²/W) at 1600 nm, enabling ultrafast optical signal processing. Characterization methods include:

- Z-scan technique : Measure intensity-dependent refractive index changes.

- Pump-probe spectroscopy : Assess multiphoton absorption thresholds for photonic device design .

Advanced: What strategies improve the enantiomeric excess (ee) of chiral esters synthesized using this compound derivatives?

- Catalyst design : Use chiral auxiliaries (e.g., (R)-BINOL) to direct stereochemistry during THP protection steps.

- Solvent optimization : Anhydrous MeOH with pyridinium p-toluene sulphonate reduces racemization during deprotection .

- Process integration : Combine enzymatic resolution (e.g., lipase-mediated hydrolysis) with chemical synthesis for ee >98%.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.